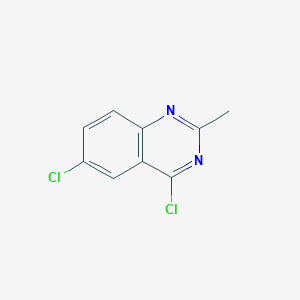
4,6-Dichloro-2-methylquinazoline
概要
説明
The compound 4,6-Dichloro-2-methylquinazoline is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential as therapeutic agents, particularly in the field of anticancer research. Although the provided papers do not directly discuss 4,6-Dichloro-2-methylquinazoline, they do provide insights into the synthesis, structure, and biological activities of closely related quinazoline derivatives.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclization reactions starting from various precursors such as anthranilonitriles, aryl amines, and malonic acid. For example, the synthesis of 2,4-Dichloroquinazoline is achieved from anthranilonitriles using diphosgene in acetonitrile and heating, which could be a similar method used for synthesizing 4,6-Dichloro-2-methylquinazoline . Another synthesis approach involves a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride, as demonstrated in the synthesis of 2,4-Dichloro-6-methylquinoline .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further substituted with various functional groups. Single crystal X-ray diffraction studies provide detailed information about the crystal packing and intermolecular interactions, such as C-H…π and π-π interactions, which are crucial for the stability of the crystal structure . These studies are essential for understanding the three-dimensional arrangement and potential reactivity of the quinazoline derivatives.
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, making them versatile building blocks for further chemical modifications. For instance, selective removal of chloro substituents and the introduction of different functional groups can be achieved through reactions such as catalytic hydrogenation, metal-halogen exchange, and Stille-type coupling . These reactions allow for the synthesis of a wide array of quinazoline-based compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the nature of their substituents. Techniques such as FT-IR, NMR, and Mass spectra are commonly used for the elementary analysis of these compounds . The presence of halogen atoms, like chlorine, can lead to specific intermolecular interactions that contribute to the overall properties of the compound. Additionally, the lipophilicity, solubility, and stability of these compounds are critical parameters that affect their pharmacokinetic profile and therapeutic potential.
科学的研究の応用
4,6-Dichloro-2-methylquinazoline is a chemical compound with the molecular formula C9H6Cl2N2 . It’s commonly used in the field of organic synthesis .
Quinazolines, which 4,6-Dichloro-2-methylquinazoline is a derivative of, are an important class of heterocyclic compounds. They have proven their significance in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .
Quinazolines have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals . As the main building block, the quinazoline core is found in several natural products isolated from plants, animals, and microorganisms .
While specific applications of 4,6-Dichloro-2-methylquinazoline are not readily available, it’s important to note that this compound is a derivative of quinazolines, which have a wide range of applications in various scientific fields. Here are some potential applications based on the properties of quinazolines :
-
Organic Synthesis
-
Medicinal Chemistry
- Quinazolines have proven their significance in medicinal chemistry due to their wide range of biological and pharmacological properties .
- They are found in several natural products isolated from plants, animals, and microorganisms .
- They are used in the development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework .
-
Pharmaceuticals
-
Functional Organic Materials
-
Agrochemicals
-
Natural Products
4,6-Dichloro-2-methylquinazoline is a chemical compound used in the field of organic synthesis . It’s a derivative of quinazolines, which are significant in various scientific fields .
Here are some potential applications based on the properties of quinazolines :
-
Organic Synthesis
-
Medicinal Chemistry
-
Pharmaceuticals
-
Functional Organic Materials
-
Agrochemicals
-
Natural Products
Safety And Hazards
When handling 4,6-Dichloro-2-methylquinazoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
4,6-dichloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICQFNPYTWKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610661 | |
| Record name | 4,6-Dichloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-methylquinazoline | |
CAS RN |
338739-44-9 | |
| Record name | 4,6-Dichloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

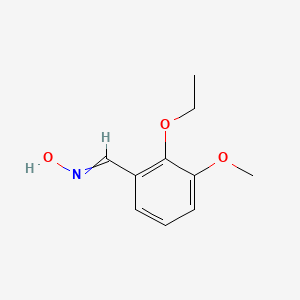
![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)
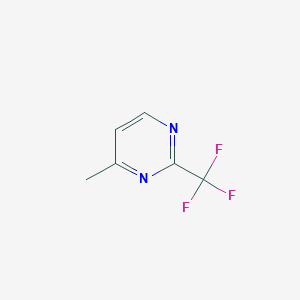
![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)
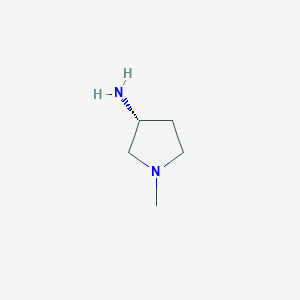


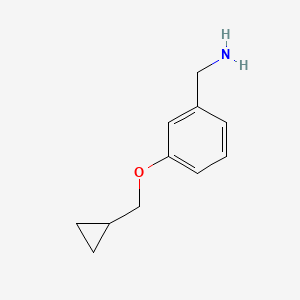
![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

